molecular formula C19H22O3 B13889184 5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde CAS No. 916602-30-7

5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde

Cat. No.: B13889184
CAS No.: 916602-30-7
M. Wt: 298.4 g/mol
InChI Key: SBYYFNVKZGJIPR-VOTSOKGWSA-N
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Description

The compound 5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde is a benzofuran derivative characterized by a benzofuran core substituted with hydroxyl, prenyl (3-methylbut-2-enyl), and (1E)-pent-1-enyl groups, along with a carbaldehyde functional group at position 2. The compound’s stereochemistry, particularly the (1E)-configuration of the pentenyl chain, may influence its reactivity and interactions with biological targets.

Properties

CAS No.

916602-30-7

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

5-hydroxy-6-(3-methylbut-2-enyl)-2-[(E)-pent-1-enyl]-1-benzofuran-4-carbaldehyde

InChI

InChI=1S/C19H22O3/c1-4-5-6-7-15-11-16-17(12-20)19(21)14(9-8-13(2)3)10-18(16)22-15/h6-8,10-12,21H,4-5,9H2,1-3H3/b7-6+

InChI Key

SBYYFNVKZGJIPR-VOTSOKGWSA-N

Isomeric SMILES

CCC/C=C/C1=CC2=C(O1)C=C(C(=C2C=O)O)CC=C(C)C

Canonical SMILES

CCCC=CC1=CC2=C(O1)C=C(C(=C2C=O)O)CC=C(C)C

Origin of Product

United States

Biological Activity

5-Hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde, also referred to as CHEBI:68701 , is a member of the benzofuran class of compounds, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, particularly in anti-inflammatory, anticancer, and antimicrobial applications.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Benzofuran core : A fused ring structure that contributes to its biological activity.
  • Hydroxy group : Located at position 5, which may enhance its reactivity and interaction with biological targets.
  • Prenyl and pentenyl substituents : These groups at positions 6 and 2, respectively, contribute to the lipophilicity and bioactivity of the molecule.

Biological Activity Overview

Research on the biological activity of this compound indicates several promising effects:

Anticancer Activity

Studies have demonstrated that compounds related to benzofurans exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Some benzofuran derivatives have shown IC50 values in the low micromolar range against various cancer cell lines. For example, a related compound exhibited an IC50 of 12.4 μM against HeLa cells by inhibiting NF-κB activation .

Anti-inflammatory Effects

Benzofurans are also noted for their anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Mediators : Compounds derived from benzofurans have been reported to reduce levels of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in stimulated macrophages, indicating potential use in inflammatory conditions .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored:

  • Broad-Spectrum Activity : Related compounds have shown activity against a variety of pathogens including bacteria and fungi. For example, certain benzofuran derivatives demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities Summary

Activity TypeMechanism/EffectReference
AnticancerInhibition of NF-κB; IC50 = 12.4 μM (HeLa cells)
Anti-inflammatoryReduction of NO, PGE2, TNF-α
AntimicrobialBroad-spectrum activity against bacteria and fungi

Case Study 1: Anticancer Properties

A study conducted on a related benzofuran derivative indicated that it could inhibit cancer cell proliferation effectively. The mechanism was linked to the downregulation of NF-κB pathways, which are often activated in cancerous cells. The compound's IC50 value was determined to be 12.4 μM, showcasing its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies on macrophages treated with lipopolysaccharides (LPS) showed that certain benzofuran derivatives could significantly lower pro-inflammatory cytokines. This suggests that these compounds could be beneficial in treating chronic inflammatory diseases.

Research Findings

Recent literature highlights the significance of substituents on the benzofuran core in determining biological activity. Compounds with higher lipophilicity tend to exhibit enhanced antimicrobial properties due to better membrane permeability. Additionally, structural modifications can lead to improved selectivity for specific biological targets.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a structured comparison:

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Substituents (Positions) Key Functional Groups Biological Relevance
Target Compound Benzofuran - 5-OH, 6-(3-methylbut-2-enyl), 2-[(1E)-pentenyl] Aldehyde, hydroxyl, alkenyl chains Potential antimicrobial/anti-inflammatory (inferred)
Compound 1E (Chromene derivative) Chromene - 5-OH, 4-(4-methylphenyl), 3-CN Nitrile, hydroxyl, aryl Synthetic intermediate/pharmacophore
Compound 1L (Chromene derivative) Chromene - 5-OH, 4-(3-bromophenyl), 3-CN Nitrile, hydroxyl, bromoaryl Potential cytotoxic activity

Key Observations:

Core Structure Differences :

  • The target compound’s benzofuran core differs from the chromene derivatives in . Benzofurans are oxygen-containing heterocycles with fused benzene and furan rings, whereas chromenes feature a fused benzene and pyran ring. This distinction impacts electronic properties and bioavailability .

Functional Group Influence :

  • The aldehyde group at position 4 in the target compound may enhance electrophilicity and reactivity compared to the nitrile groups in chromene derivatives, which are typically less reactive but stabilize molecular conformation .

In contrast, the bromophenyl group in Compound 1L introduces halogen-based steric and electronic effects, which could enhance binding to hydrophobic enzyme pockets .

Biological Implications :

  • Benzofuran aldehydes are often explored for antimicrobial activity due to their ability to disrupt microbial cell membranes. Chromene nitriles, however, are frequently studied for anticancer applications, as seen in Compound 1L’s brominated aryl group .

Preparation Methods

Construction of the Benzofuran Core

The benzofuran skeleton is commonly constructed by cyclization reactions involving ortho-substituted phenols and alkynes or via intramolecular cyclization of phenolic precursors bearing appropriate side chains.

Common methods include:

  • Condensation of organocopper acetylenes with 2-halophenols: This method involves the reaction of organocopper acetylides with 2-halophenols to form 2-substituted benzofurans. For example, the synthesis of 2-aryl-1-benzofuran-5-carbaldehydes has been achieved by condensing Cu(I)-acetylides with halophenols in the presence of pyridine, yielding benzofurans after cyclization.

  • Palladium-catalyzed coupling of aryl halides with acetylenes: The coupling of 2-halophenols with terminal alkynes in the presence of palladium catalysts and copper(I) iodide co-catalysts is another effective route. This method allows for the formation of 2-substituted benzofurans with high regioselectivity and yields.

  • Cyclization of O-aryl oximes: Starting from 2-hydroxyacetophenone derivatives, protection of the hydroxy group, oxime formation, and subsequent cyclization under acidic conditions can yield 2-aryl-5-formylbenzofurans.

  • Ether intermediate cyclization: Reaction of ethynyl alcohol derivatives with substituted vanillin compounds followed by cyclization has been used to prepare 2-substituted benzofuran-4-carbaldehydes.

Introduction of the Aldehyde Group at Position 4

The aldehyde group at the 4-position of the benzofuran ring is typically introduced by:

Functionalization at Positions 5 and 6

  • Hydroxy group at position 5: The hydroxy group is often introduced via selective hydroxylation of the benzofuran ring or retained from the phenolic starting material.

  • Prenyl group at position 6: The 3-methylbut-2-en-1-yl (prenyl) substituent can be introduced by prenylation reactions, typically via alkylation using prenyl bromide or prenyl chloride under basic conditions. Alternatively, prenylated phenols can be used as starting materials for the benzofuran synthesis.

Installation of the Pent-1-en-1-yl Group at Position 2

The pent-1-en-1-yl substituent is introduced by:

  • Cross-coupling reactions: The use of vinyl halides or vinyl organometallic reagents in palladium-catalyzed cross-coupling reactions with benzofuran intermediates bearing suitable leaving groups at position 2.

  • Alkylation of benzofuran intermediates: Direct alkylation of benzofuran derivatives at position 2 with pentenyl halides under controlled conditions.

Representative Synthetic Route Proposal

Based on the reviewed literature and known methodologies for related benzofuran compounds, a plausible synthetic route for 5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde can be summarized as follows:

Step Description Key Reagents/Conditions Outcome
1 Start from 2,5-dihydroxybenzaldehyde or suitably substituted phenol Protection of hydroxy groups if needed Protected phenol intermediate
2 Prenylation at position 6 (ortho to hydroxy group) Prenyl bromide, base (e.g., K2CO3) Prenylated phenol derivative
3 Formation of benzofuran core via cyclization Reaction with pent-1-en-1-yl acetylene or vinyl organometallic reagent under Pd catalysis Benzofuran ring closure with pentenyl substituent at position 2
4 Deprotection (if applicable) and selective oxidation/formylation Acidic or oxidative conditions Final aldehyde at position 4, hydroxy at position 5

This route leverages palladium-catalyzed coupling and prenylation strategies commonly used in benzofuran chemistry.

Summary Table of Preparation Methods

Preparation Aspect Method Key Reagents Advantages Challenges
Benzofuran core formation Organocopper acetylide + 2-halophenol condensation Cu(I) acetylides, 2-halophenols, pyridine Good regioselectivity, moderate yields Multi-step, sensitive reagents
Benzofuran core formation Pd-catalyzed coupling of 2-halophenols with terminal alkynes Pd catalyst, CuI, base High yield, versatile Requires expensive catalysts
Aldehyde introduction Vilsmeier-Haack formylation POCl3, DMF Direct formylation Possible side reactions
Hydroxy group installation Retention from phenol or selective hydroxylation Hydroxylation reagents Site-selective Control of regioselectivity
Prenyl group installation Alkylation with prenyl halides Prenyl bromide/chloride, base Straightforward alkylation Over-alkylation risk
Pent-1-en-1-yl group installation Pd-catalyzed cross-coupling or alkylation Vinyl halides, Pd catalyst Efficient C-C bond formation Control of stereochemistry

Research Data and Observations

  • The compound exhibits radical scavenging activity, indicating the importance of the hydroxy and aldehyde functionalities in biological activity.

  • The molecular weight is 298.4 g/mol, and the molecular formula is C19H22O3, which is consistent with the proposed substitution pattern.

  • The synthetic methodologies for benzofuran-4-carbaldehydes are well-documented, providing a reliable framework for the preparation of this compound.

The preparation of 5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde involves multi-step organic synthesis centered on the construction of the benzofuran core, selective functionalization with hydroxy, prenyl, and pentenyl groups, and introduction of the aldehyde moiety. Established synthetic routes for related benzofuran derivatives, including organocopper acetylide coupling, palladium-catalyzed cross-coupling, and selective alkylation, provide a robust basis for its preparation. This compound’s complexity requires careful orchestration of reaction conditions to achieve high regio- and stereoselectivity.

Q & A

Basic Research Questions

Q. What are the primary methods for structural elucidation of this benzofuran derivative, and how do they address stereochemical challenges?

  • Methodology : X-ray crystallography is the gold standard for resolving complex stereochemistry, particularly for the (1E)-pent-1-en-1-yl substituent. Programs like SHELXL (part of the SHELX suite) enable refinement of crystallographic data to confirm bond angles, torsion angles, and spatial arrangements . For labs without crystallography access, NMR spectroscopy (e.g., NOESY or COSY) can infer spatial relationships via coupling constants and nuclear Overhauser effects.
  • Data Validation : Cross-validate spectroscopic data (e.g., 13C^{13}\text{C} NMR chemical shifts) with computational models like Density Functional Theory (DFT) to resolve ambiguities in substituent orientation .

Q. How can researchers optimize the synthesis of this compound given its labile prenyl and pentenyl groups?

  • Synthetic Strategy : Use a cascade [3,3]-sigmatropic rearrangement/aromatization approach to stabilize reactive intermediates. For example, NaH/THF-mediated reactions under inert atmospheres minimize oxidation of the 3-methylbut-2-en-1-yl group .
  • Protection-Deprotection : Temporarily protect the 5-hydroxy group with benzyl ethers to prevent side reactions during coupling steps .

Q. What analytical techniques are critical for purity assessment, and how are conflicting chromatographic data resolved?

  • Primary Techniques : HPLC with UV-Vis detection (λ = 254–280 nm) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • Conflict Resolution : If HPLC retention times conflict with expected purity, use orthogonal methods like TLC (silica gel, ethyl acetate/hexane) or differential scanning calorimetry (DSC) to detect polymorphic impurities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and rationalize the compound’s reactivity in complex reaction environments?

  • DFT Workflow :

Optimize geometry using B3LYP/6-311++G(d,p) basis sets.
2 Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., the aldehyde group at C4).

Compare HOMO-LUMO gaps with experimental redox potentials (e.g., cyclic voltammetry) to validate reactivity predictions .

  • Table : Comparison of Experimental vs. Calculated Bond Lengths (Å) for Key Functional Groups:

BondExperimental (X-ray)DFT CalculationDeviation
C4=O1.211.230.02
C2-C(pentenyl)1.341.32-0.02

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic ecosystems?

  • Long-Term Study Design :

  • Compartmental Analysis : Track distribution in water, sediment, and biota using 14C^{14}\text{C}-labeled analogs .
  • Degradation Pathways : Use LC-MS/MS to identify photolysis/hydrolysis products (e.g., oxidation of the aldehyde to carboxylic acid).
    • Table : Key Parameters for Environmental Fate Studies:
ParameterValue/Technique
Hydrolysis Half-lifepH 7, 25°C: 72 h (estimated via QSAR)
Bioaccumulation FactorLog Kow = 3.8 (EPI Suite™ prediction)

Q. How should researchers address contradictory bioactivity data (e.g., cytotoxicity vs. antioxidant activity)?

  • Hypothesis Testing :

Dose-Response Curves : Replicate assays (e.g., MTT for cytotoxicity, DPPH for antioxidant activity) across multiple cell lines (e.g., HepG2 vs. HEK293).

ROS Scavenging Mechanism : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) modulation at varying concentrations .

  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to distinguish assay-specific artifacts (e.g., solvent interference in DPPH assays).

Specialized Methodological Considerations

Q. What strategies mitigate instability of the α,β-unsaturated aldehyde during storage?

  • Storage Protocol :

  • Temperature : -20°C under argon.
  • Matrix : Embed in inert matrices (e.g., silica gel) to prevent aldol condensation .
    • Stability Monitoring : Periodic 1H^1\text{H} NMR checks (δ 9.8–10.0 ppm for aldehyde proton) to detect degradation.

Q. How can cryo-EM complement crystallography for structural studies of this compound’s protein targets?

  • Sample Preparation : Co-crystallize the compound with cytochrome P450 isoforms (e.g., CYP3A4) and use cryo-EM grids (Quantifoil® R1.2/1.3) for single-particle analysis .
  • Resolution Trade-offs : While cryo-EM achieves ~3 Å resolution (sufficient for binding site mapping), X-ray crystallography remains superior for <1.5 Å atomic-level detail.

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